9-Methyl-9H-purine-2,6-diamine
Overview
Description
9-Methyl-9H-purine-2,6-diamine is a chemical compound with the molecular formula C6H8N6 and a molecular weight of 164.17 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
9-Methyl-9H-purine-2,6-diamine, a derivative of 2,6-diamine-9H-purine, is synthesized as a nonclassical antifolate . The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
The compound interacts with its targets, inhibiting their activities . For instance, it has been found to display weak inhibition towards DHFR . The interaction with these targets results in changes at the cellular level, such as the induction of S-phase arrest and apoptosis .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the bioavailability of the compound.
Result of Action
The compound has been found to display anti-proliferative activities against HL60, HeLa, and A549 cells . It induces S-phase arrest and apoptosis in these cells . The induction of apoptosis is suggested to act through a lysosome-nonmitochondrial pathway .
Action Environment
It is known that the compound is photostable , suggesting that it may retain its efficacy and stability under various light conditions
Biochemical Analysis
Biochemical Properties
It is known that purine derivatives play crucial roles in various biochemical reactions . They serve as building blocks for nucleic acid synthesis and participate in signaling pathways and energy metabolism .
Cellular Effects
Some purine derivatives have been shown to have anti-proliferative activities against certain cell lines . For instance, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates. These compounds showed anti-proliferative activities against HL60, HeLa, and A549 cells .
Molecular Mechanism
It is known that purine derivatives can interact with various biomolecules and exert their effects at the molecular level . For instance, some purine derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T-cells .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 290-295°C . This suggests that it is stable under normal conditions and can be stored at room temperature .
Dosage Effects in Animal Models
The effects of different dosages of 9-Methyl-9H-purine-2,6-diamine in animal models have not been studied. It is known that purine derivatives can have various effects in animal models depending on the dosage .
Metabolic Pathways
Purine metabolism is a complex process that involves de novo synthesis, catabolism, and salvage pathways .
Transport and Distribution
It is known that purine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
Purine derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-purine-2,6-diamine typically involves the methylation of 2,6-diaminopurine. One common method is the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
9-Methyl-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in prebiotic chemistry and the origins of life.
Medicine: It has been investigated for its antitumor activities and potential as an anticancer agent.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: A precursor to 9-Methyl-9H-purine-2,6-diamine, known for its role in prebiotic chemistry.
9-Methylguanine: Another methylated purine derivative with similar chemical properties.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DHFR and induce apoptosis makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
9-methylpurine-2,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H4,7,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOZGVQPPGGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629165 | |
Record name | 9-Methyl-9H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30720-65-1 | |
Record name | 9-Methyl-9H-purine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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